4-ethylhexan-1-ol
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Overview
Description
4-Ethylhexan-1-ol is an organic compound with the molecular formula C8H18O. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylhexan-1-ol can be synthesized through several methods. One common method involves the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group to the 1-octene, which is then reduced to form the alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This method is efficient and widely used for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethylhexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, this compound can form aldehydes or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: This compound can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often used for converting the hydroxyl group to halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
4-Ethylhexan-1-ol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is employed in the study of biochemical pathways and as a reagent in various biological assays.
Medicine: It is investigated for its potential use in drug formulation and delivery.
Industry: It is used in the manufacture of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 4-ethylhexan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of the systems it is involved in .
Comparison with Similar Compounds
4-Ethylhexan-1-ol can be compared with other similar alcohols, such as 2-ethylhexanol and 1-hexanol.
2-Ethylhexanol: This compound has a similar structure but differs in the position of the ethyl group.
1-Hexanol: This is a straight-chain alcohol with a similar molecular weight but lacks the ethyl group.
The unique positioning of the ethyl group in this compound gives it distinct physical and chemical properties, making it suitable for specific applications where other alcohols may not be as effective .
Properties
IUPAC Name |
4-ethylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGDVTUGYZAYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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